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molecular formula C9H13N B8601445 3-Cyclohexene-1-carbonitrile, 3,4-dimethyl- CAS No. 23182-08-3

3-Cyclohexene-1-carbonitrile, 3,4-dimethyl-

Cat. No. B8601445
M. Wt: 135.21 g/mol
InChI Key: DSDNXDZBLUTDMQ-UHFFFAOYSA-N
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Patent
US09303232B2

Procedure details

A solution of acrylonitrile (1 eq.) and 2,3-dimethylbuta-1,3-diene (1.1 eq.) in toluene (2M) was pumped through a heated coil reactor at 240° C. with a residence time of 10 minutes. The resulting mixture was concentrated under reduced pressure and yielded the product as colorless oil (87% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[C:1](#[N:4])[CH:2]=[CH2:3].[CH3:5][C:6]([C:8]([CH3:10])=[CH2:9])=[CH2:7]>C1(C)C=CC=CC=1>[CH3:7][C:6]1[CH2:5][CH:2]([C:1]#[N:4])[CH2:3][CH2:9][C:8]=1[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C(=C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC=1CC(CCC1C)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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